molecular formula C11H13ClO4 B14411830 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid CAS No. 81156-94-7

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid

Cat. No.: B14411830
CAS No.: 81156-94-7
M. Wt: 244.67 g/mol
InChI Key: WBBWAOMZAYZTEU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a dihydroxy-methylbutanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable dihydroxy-methylbutanoic acid precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in a solvent like methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dihydroxy-methylbutanoic acid structure differentiates it from other chlorophenyl derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

81156-94-7

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid

InChI

InChI=1S/C11H13ClO4/c1-11(16,6-13)9(10(14)15)7-2-4-8(12)5-3-7/h2-5,9,13,16H,6H2,1H3,(H,14,15)

InChI Key

WBBWAOMZAYZTEU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C(C1=CC=C(C=C1)Cl)C(=O)O)O

Origin of Product

United States

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